molecular formula C10H20ClNO B1520422 4-(Cyclopentyloxy)piperidine hydrochloride CAS No. 1174044-76-8

4-(Cyclopentyloxy)piperidine hydrochloride

Cat. No.: B1520422
CAS No.: 1174044-76-8
M. Wt: 205.72 g/mol
InChI Key: OQYXOEXWHVWKKM-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Cyclopentyloxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopentyloxy group. This structural modification is crucial for its biological activity, as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : Similar piperidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Compounds in this class have been studied for their potential to protect neuronal cells from damage, possibly through modulation of oxidative stress pathways.

Research Findings

Recent studies have evaluated the pharmacological profiles of piperidine derivatives, including this compound. Key findings include:

  • Inhibition of Farnesyltransferase : Research indicates that modifications in the piperidine core can significantly enhance the potency of inhibitors targeting farnesyltransferase (FTase), a critical enzyme in cancer cell signaling pathways. For example, a related study found that specific structural changes led to a tenfold increase in FTase inhibition potency .
  • In Silico Studies : Computational methods have been employed to predict the biological activity spectra of new piperidine derivatives. These studies suggest that this compound may interact with various molecular targets, including enzymes and receptors involved in cancer and central nervous system disorders .

Case Studies

  • Antitumor Activity : A study on related piperidine derivatives demonstrated their efficacy against triple-negative breast cancer (TNBC). The derivatives were shown to inhibit STAT3 phosphorylation, leading to reduced tumor growth in xenograft models . While specific data on this compound is limited, its structural similarity suggests potential for similar effects.
  • Neuroprotective Studies : Investigations into piperidine derivatives have highlighted their neuroprotective properties against oxidative stress-induced neuronal damage. These compounds may modulate pathways involved in apoptosis and inflammation, providing a basis for further exploration of this compound in neurodegenerative diseases.

Data Table: Biological Activities of Piperidine Derivatives

Compound NameTarget Enzyme/ReceptorBiological ActivityReference
4-(Cyclopentyloxy)piperidine HClFarnesyltransferaseInhibition of cancer cell proliferation
Naphthoquinone-furo-piperidineSTAT3Antitumor activity in TNBC
Piperidine derivatives (general)Various (enzymes/receptors)Neuroprotective effects

Properties

IUPAC Name

4-cyclopentyloxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYXOEXWHVWKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174044-76-8
Record name 4-(cyclopentyloxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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